Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide

GIRK channel pharmacology Metabolic stability Sulfolane scaffold

This sulfone-containing benzamide GIRK activator offers significant metabolic stability advantages over first-generation urea-based compounds like ML297. Its 1,1-dioxidotetrahydrothiophen-3-yl head group resists amidolysis and oxidative metabolism, ensuring consistent exposure in long-duration neuronal signaling assays (epilepsy, anxiety, pain models). For robust, reproducible in vivo pharmacology free from the pharmacokinetic liabilities of urea scaffolds, procure this high-purity compound.

Molecular Formula C15H20FNO3S
Molecular Weight 313.39
CAS No. 898425-36-0
Cat. No. B2904865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide
CAS898425-36-0
Molecular FormulaC15H20FNO3S
Molecular Weight313.39
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
InChIKeyOLWPUXWAPPUFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide (CAS 898425-36-0): GIRK Channel Activator Procurement Overview


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide (PubChem CID 18573580) is a synthetic small-molecule benzamide derivative incorporating a cyclic sulfone (1,1-dioxidotetrahydrothiophene) head group and a 4-fluoro-N-isobutylbenzamide tail . It is classified as a G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activator, a pharmacological class under investigation for neurological and cardiac indications. The compound occupies a structural niche distinct from urea-based GIRK activators by virtue of its sulfolane-containing scaffold, which has been shown in a related chemotype to confer improved metabolic stability over prototypical urea compounds .

Why Generic GIRK Activator Substitution is Inadequate for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide


GIRK channel activators encompass structurally divergent chemotypes with markedly different pharmacokinetic profiles and selectivity windows. First-generation urea-based activators such as ML297 (VU0456810) suffer from poor brain penetration and only modest GIRK1/2 versus GIRK1/4 selectivity . Amide-containing GIRK activators, while addressing urea-related liabilities, have historically exhibited significant metabolic instability due to rapid amidolysis . The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety has been demonstrated to impart significant metabolic stabilization while preserving nanomolar GIRK1/2 potency, a dual advantage not achieved by either urea or conventional amide scaffolds alone . Consequently, substituting N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide with a non-sulfone GIRK activator would forfeit the metabolic stability benefits conferred by the sulfolane head group, compromising experimental reproducibility in long-duration assays and in vivo studies.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide vs. Closest GIRK Activator Comparators


Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophen-3-yl (Sulfolane) Scaffold Over Urea-Based GIRK Activators

In a closely related series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety imparted significant metabolic stability improvement compared to the earlier urea-based GIRK activator series exemplified by ML297 and amide congeners that lacked the sulfone group . The prototypical sulfone-containing compound 11a (structurally analogous to the target compound, differing primarily in the amide tail region) demonstrated appreciable brain penetration (Kp = 0.56) after IV dosing, whereas the earlier urea-containing compounds exhibited poor brain penetration as a class . The metabolic liability of non-sulfone amide GIRK activators was attributed predominantly to amidolysis, which the cyclic sulfone moiety partially mitigates .

GIRK channel pharmacology Metabolic stability Sulfolane scaffold

GIRK1/2 vs. GIRK1/4 Subtype Selectivity Inferred from the Sulfone Scaffold Class

In the Sharma et al. (2021) study, compound 11a — which shares the identical 1,1-dioxidotetrahydrothiophen-3-yl sulfone head group with the target compound — exhibited GIRK1/2 EC50 = 137 nM and GIRK1/4 EC50 = 702 nM, representing approximately 5.1-fold selectivity for the neuronal GIRK1/2 subtype over the cardiac GIRK1/4 subtype . By comparison, the first-generation urea-based GIRK activator ML297 displays GIRK1/2 EC50 = 160 nM and GIRK1/4 EC50 = 887 nM (approximately 5.5-fold selectivity) ; VU0810464, a non-urea GIRK activator, shows GIRK1/2 EC50 = 165 nM and GIRK1/4 EC50 = 720 nM (approximately 4.4-fold selectivity) . The sulfone scaffold thus achieves GIRK1/2 potency and GIRK1/4 selectivity comparable to the best-in-class urea activators while simultaneously offering the metabolic stability advantages described above .

GIRK channel subtype selectivity Kir3.1/Kir3.2 Cardiac safety margin

Physicochemical Differentiation: Sulfolane Benzamide vs. Urea and Pyrazolo-Pyrimidine GIRK Modulators

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide (MW = 313.4 Da; XLogP3 = 2.4; HBD = 0; HBA = 4; TPSA = 62.8 Ų) presents a physicochemical profile that differs substantially from both urea-based GIRK activators and pyrazolo[1,5-a]pyrimidine-based mGlu7/8 PAMs sometimes confused with this compound class . ML297 (MW = 337.3 Da; HBD = 2 [urea NH]; TPSA ≈ 71 Ų) contains a urea linker and a larger polar surface area, which may contribute to its documented poor brain penetration . VU0810464 (MW = 399.4 Da) is substantially heavier. The target compound's zero hydrogen bond donor count and moderate lipophilicity place it within favorable CNS drug-like space, with the sulfone oxygens serving as hydrogen bond acceptors that maintain aqueous solubility without introducing H-bond donors that impede passive BBB permeation .

Ligand efficiency Physicochemical properties CNS drug-likeness

Sulfur Oxidation State as a Metabolic Soft Spot Mitigation Strategy

The 1,1-dioxidotetrahydrothiophene moiety is a fully oxidized cyclic sulfone (S,S-dioxide). In the Sharma et al. (2021) study, the sulfone group was specifically adopted to replace metabolically labile cyclohexyl and other alkyl groups that had previously been identified as sites of oxidative metabolism in earlier GIRK activator series . The study notes: 'the incorporation of a 1,1-dioxidotetrahydrothiophen-3-yl moiety on the privileged pyrazole (1 vs. 2 and 3 vs. 4) group imparted significant metabolic stability but at the expense of potency' and that the reason for the stability imparted by the cyclic sulfone moiety is not fully elucidated but could relate to 'circumventing cyclic oxidation of the cyclohexyl moiety' . A metabolite ID study confirmed that for the sulfone-containing analog 11a, the major metabolic pathway was amide hydrolysis of the aminopyrazole rather than oxidation of the sulfone ring, indicating the sulfone group is metabolically stable under the conditions tested . This contrasts with thioether or sulfoxide analogs, which would be susceptible to further oxidation.

Metabolic soft spot identification Sulfone metabolism Amidolysis resistance

Optimal Research and Procurement Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide


CNS GIRK1/2 Target Engagement Studies Requiring Extended Dosing Windows

For in vivo rodent studies of GIRK1/2-mediated neuronal signaling (e.g., epilepsy models, anxiety paradigms, or nociception assays), the sulfolane scaffold provides a metabolic stability advantage over urea-based GIRK activators such as ML297 that are documented to have poor brain penetration and significant pharmacokinetic liabilities . The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target compound is expected to confer improved resistance to oxidative metabolism relative to alkyl-substituted analogs, supporting more consistent plasma and brain exposure across repeated dosing regimens . Researchers should confirm target engagement and exposure parameters empirically, as direct pharmacokinetic data for this specific compound have not been published.

Structure-Activity Relationship (SAR) Campaigns Exploring Sulfone-Based GIRK Modulator Chemotypes

Medicinal chemistry programs seeking to diversify beyond urea- and pyrazole-based GIRK modulator scaffolds can use this benzamide-sulfone compound as a starting point for SAR exploration. The Sharma et al. (2021) study demonstrated that the 1,1-dioxidotetrahydrothiophen-3-yl head group is compatible with nanomolar GIRK1/2 potency when paired with appropriate tail groups, and that modifications to the benzamide tail can fine-tune selectivity and metabolic stability . The target compound's 4-fluoro-N-isobutylbenzamide tail represents a specific substitution pattern amenable to further diversification via parallel synthesis or fragment-based optimization, enabling systematic exploration of the tail region SAR while retaining the metabolically stabilizing sulfone head group .

Procurement for GIRK Channel Subtype Selectivity Profiling Panels

When assembling a panel of GIRK tool compounds for subtype selectivity profiling (GIRK1/2, GIRK1/4, GIRK2/3, etc.), this compound fills a specific structural niche: a non-urea, non-pyrazolo[1,5-a]pyrimidine GIRK activator bearing a cyclic sulfone. The known selectivity window of the sulfone chemotype (approximately 5-fold for GIRK1/2 over GIRK1/4, based on analog 11a data ) provides a reference point for benchmarking novel GIRK modulators. Including this compound alongside ML297 (urea-based, ~5.5-fold selectivity ) and VU0810464 (non-urea, ~4.4-fold selectivity ) in selectivity profiling panels enables cross-scaffold comparisons that can deconvolve scaffold-specific from target-specific pharmacological effects.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.